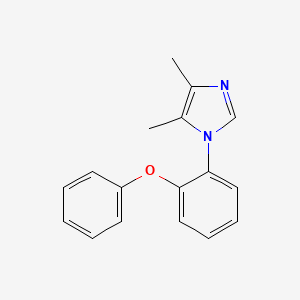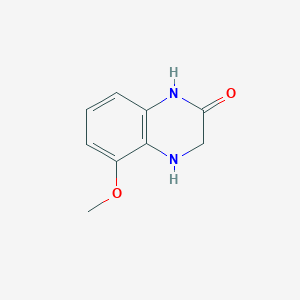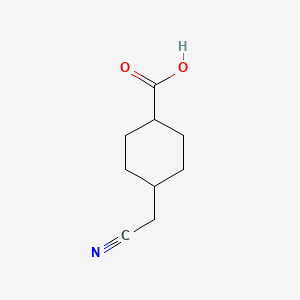
2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-pyridinecarboxylic acid with thioamides in the presence of a cyclizing agent. The reaction is often carried out in a solvent such as ethanol or tetrahydrofuran, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Aplicaciones Científicas De Investigación
2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The compound may also interfere with biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Pyridyl)thiazole-4-carboxylic acid
- 2-(2-Pyridyl)thiazole-4-carboxylic acid
- 2-(4-Methylpyridin-2-yl)thiazole-4-carboxylic acid
Uniqueness
2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H8N2O2S |
|---|---|
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
2-(3-methylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-4-11-3-2-7(6)9-12-8(5-15-9)10(13)14/h2-5H,1H3,(H,13,14) |
Clave InChI |
WDCJBAJNRPYCRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)C2=NC(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)

![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)





![3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride](/img/structure/B13678302.png)
